2-(1H-苯并咪唑-1-基)乙酰肼

描述

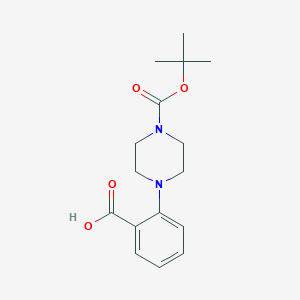

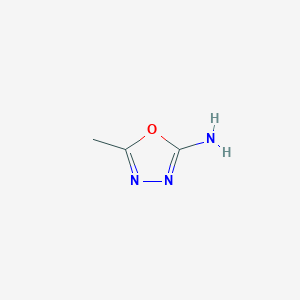

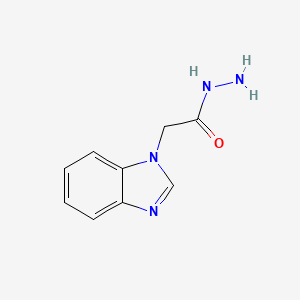

2-(1H-benzimidazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds characterized by the fusion of a benzene ring with an imidazole moiety. This compound serves as a key intermediate in the synthesis of various derivatives with potential pharmacological activities, including anticonvulsant, antifungal, antibacterial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide and its derivatives involves multi-step reactions, often under microwave irradiation, to achieve high yields ranging from 87–94% . The process typically starts with the formation of (benzimidazol-1-yl)acetohydrazide through hydrazinolysis of ethyl (benzimidazol-1-yl)acetate with hydrazine hydrate . This intermediate is then used to synthesize various derivatives by reacting with different reagents, such as acetylacetone, aromatic aldehydes, and substituted benzoyl chlorides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, 1H NMR, 13C NMR, mass spectral data, elemental analysis, and X-ray crystallography . These methods confirm the presence of the benzimidazole moiety and the acetohydrazide group in the compounds. X-ray crystallographic investigations provide a detailed understanding of the crystal structures, which is a significant contribution to the database of heterocyclic compounds .

Chemical Reactions Analysis

The synthesized 2-(1H-benzimidazol-1-yl)acetohydrazide derivatives undergo various chemical reactions to form novel compounds with potential biological activities. For instance, treatment with acetylacetone leads to the formation of N-(4-oxopentan-2-ylidine) acetohydrazide derivatives . Reaction with various aromatic aldehydes results in the formation of arylidene (1H-benzimidazol-1-yl)acetohydrazones, which exist in two geometric isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their biological activities. The anticonvulsant, antifungal, antibacterial, antitumor, and anti-inflammatory activities of these compounds are evaluated using various assays, such as the 6 Hz psychomotor seizure test, mycelial growth rate method, minimum inhibitory concentration (MIC), MTT assay, and rat-paw-oedema method . QSAR studies reveal that properties like hydrophobicity (ClogP), aqueous solubility (LogS), molar refractivity, topological polar surface area, and hydrogen bond acceptor capacity have significant correlations with the biological activities . The most potent compounds exhibit activities comparable or superior to standard drugs in their respective assays .

科学研究应用

抗癌应用

2-(1H-苯并咪唑-1-基)乙酰肼及其衍生物已被广泛研究其潜在的抗癌特性。例如,Salahuddin等人(2014年)合成了这种化合物的衍生物,并评估了它们在体外抗癌效果,发现其中一种化合物对乳腺癌细胞系特别活跃(Salahuddin et al., 2014)。Varshney等人(2015年)还从2-(1H-苯并咪唑-1-基)乙酰肼中开发了一系列化合物,对其在各种人类细胞系中的细胞毒活性进行了测试,包括肝细胞癌和乳腺腺癌(Varshney et al., 2015)。

抗微生物活性

苯并咪唑衍生物的抗微生物活性一直备受关注。Ansari和Lal(2009年)合成了对革兰氏阳性细菌具有显著活性且对真菌具有中等活性的衍生物(K F Ansari & C Lal, 2009)。Salahuddin等人(2017年)的另一项研究专注于合成1,3,4-噁二唑基1H-苯并咪唑衍生物,这些衍生物对各种细菌菌株和真菌表现出显著的抗微生物活性(Salahuddin et al., 2017)。

抗真菌和抗氧化性能

Zhang等人(2012年)合成了一系列新型1H-苯并咪唑-1-基乙酸酯和丙酸酯,对某些真菌表现出显著的抗真菌活性(Peizhi Zhang et al., 2012)。Kuş等人(2008年)开发了具有强效抗氧化性能的化合物,在各种体外系统中展现出有效性(C. Kuş等人,2008年)。

缓蚀

从2-(1H-苯并咪唑-1-基)乙酰肼衍生的化合物已被研究其缓蚀性能。Yadav等人(2013年)研究了合成衍生物对N80钢在盐酸中的腐蚀行为的抑制效果,表明随着浓度的增加,抑制效率增加(M. Yadav et al., 2013)。Rugmini Ammal等人(2018年)探讨了不同苯并咪唑衍生物的防腐蚀特性,在盐酸中展现出有效的缓蚀作用(P. Rugmini Ammal et al., 2018)。

安全和危害

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , and they are also known to have antimicrobial activity against E. coli, Pseudomonas aeruginosa, S. aureus, and C. albicans .

Mode of Action

Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , which is a critical process in cell division. This could potentially explain their antimicrobial and antitubercular activities.

Biochemical Pathways

Given the reported antimicrobial and antitubercular activities of benzimidazole derivatives , it can be inferred that they may interfere with the biochemical pathways involved in bacterial cell division and growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial and antitubercular activities , suggesting that they may inhibit bacterial growth and proliferation.

属性

IUPAC Name |

2-(benzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUCERVOXBFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364241 | |

| Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

97420-39-8 | |

| Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)